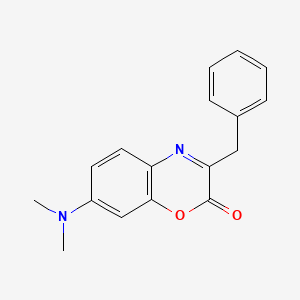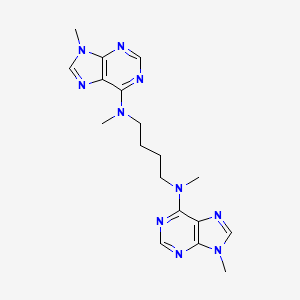
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is a complex organic compound featuring two purine moieties attached to a butane-1,4-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Purine Derivatives: The initial step involves the synthesis of 9-methyl-9H-purine derivatives through alkylation reactions.
Coupling Reaction: The purine derivatives are then coupled with butane-1,4-diamine under controlled conditions. This step often requires the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the desired product.
Methylation: The final step involves the methylation of the amine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the purine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential role in DNA and RNA interactions due to its purine moieties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with nucleic acids.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine involves its interaction with nucleic acids. The purine moieties can intercalate between DNA or RNA strands, disrupting their normal function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups attached to the nitrogen atoms.
N,N-Dimethyl-1-naphthylamine: An aromatic amine with methyl groups attached to the nitrogen atoms.
N,N-Dimethyltryptamine: A tryptamine derivative with methyl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is unique due to its dual purine structure, which allows it to interact specifically with nucleic acids. This property distinguishes it from other similar compounds that lack the purine moieties and, therefore, do not exhibit the same level of biological activity.
Properties
CAS No. |
90275-22-2 |
|---|---|
Molecular Formula |
C18H24N10 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)butane-1,4-diamine |
InChI |
InChI=1S/C18H24N10/c1-25(15-13-17(21-9-19-15)27(3)11-23-13)7-5-6-8-26(2)16-14-18(22-10-20-16)28(4)12-24-14/h9-12H,5-8H2,1-4H3 |
InChI Key |
HCOVXXYXULXHJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N(C)CCCCN(C)C3=NC=NC4=C3N=CN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)
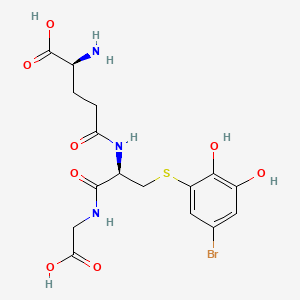

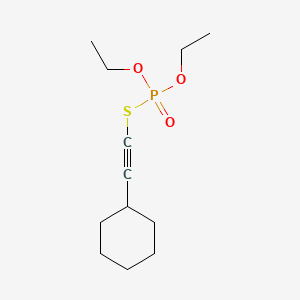
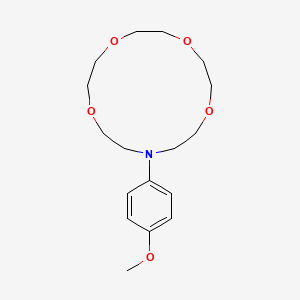
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
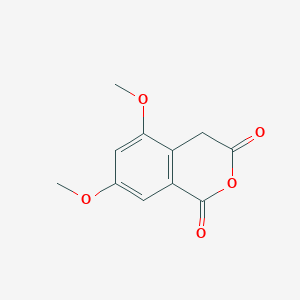
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
